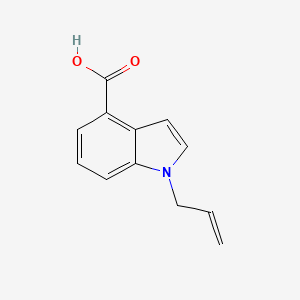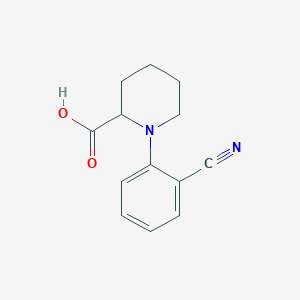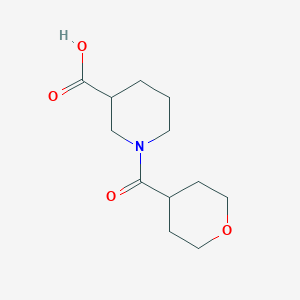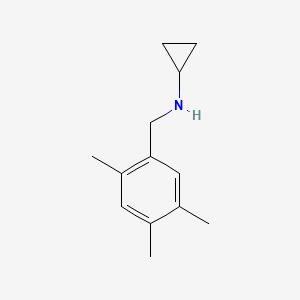
4-(2-Ethyl-1-piperidinyl)-3-methylaniline
Descripción general
Descripción
4-(2-Ethyl-1-piperidinyl)-3-methylaniline, also known as 4-EPMA, is an organic compound that has been widely studied due to its unique properties. It is a derivative of the parent compound aniline, and is an aromatic amine that can be used in a variety of research applications. 4-EPMA has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, 4-EPMA has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline is not fully understood, but it is thought to act as an agonist at the muscarinic acetylcholine receptor. It is also thought to act as a monoamine oxidase inhibitor, which may explain its potential therapeutic effects. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy.
Biochemical and Physiological Effects
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to have a wide range of biochemical and physiological effects. It has been found to act as an agonist at the muscarinic acetylcholine receptor, which may explain its potential therapeutic effects. Additionally, it has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which may explain its potential role in the treatment of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and can be readily synthesized in the laboratory. Additionally, 4-(2-Ethyl-1-piperidinyl)-3-methylaniline has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. However, there are some limitations to using 4-(2-Ethyl-1-piperidinyl)-3-methylaniline in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research into 4-(2-Ethyl-1-piperidinyl)-3-methylaniline. One area of research is exploring the potential therapeutic applications of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline. This could include studying the potential effects of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline on inflammation, pain, and cancer. Additionally, further research could be conducted into the mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline and its potential interactions with other drugs and compounds. Additionally, further research could be conducted into the potential toxicity of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline and the possible side effects of using it in laboratory experiments. Finally, further research into the synthesis of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline could lead to the development of more efficient and cost-effective methods for producing the compound.
Propiedades
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURIJVGKUHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1386142.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)





![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)



